
The Technical Guide to Gal-ARV-771: A Targeted
Approach to Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Gal-ARV-771, a novel

proteolysis-targeting chimera (PROTAC) designed for targeted cancer research. This document

details its mechanism of action, presents key quantitative data, outlines experimental protocols,

and provides visualizations of its associated signaling pathways and workflows.

Core Concepts: From ARV-771 to Targeted
Degradation with Gal-ARV-771
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein

degrader.[1][2] It functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's

natural ubiquitin-proteasome system to induce the degradation of target proteins.[3][4] ARV-771

is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and

another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1]

[2] This dual binding facilitates the formation of a ternary complex between the BET protein and

the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of

the BET protein.[1][2]

The degradation of BET proteins, particularly BRD4, has significant anti-cancer effects. BRD4

is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes

such as c-MYC.[2] By degrading BRD4, ARV-771 effectively suppresses c-MYC expression,
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leading to cell cycle arrest and apoptosis in cancer cells.[2][5] Furthermore, in prostate cancer

models, ARV-771 has been shown to suppress Androgen Receptor (AR) signaling.[2][5]

Gal-ARV-771 is a prodrug of ARV-771, engineered for targeted delivery to senescent cancer

cells.[6][7] This is achieved by attaching a galactose moiety to the ARV-771 molecule.[6]

Senescent cells are characterized by the upregulation of senescence-associated β-

galactosidase (SA-β-gal).[6] In the presence of SA-β-gal, the galactose group is cleaved from

Gal-ARV-771, releasing the active ARV-771 molecule specifically within the target senescent

cells.[6] This targeted activation mechanism aims to increase the therapeutic window and

reduce potential off-target effects of the potent BET degrader.[6]

Quantitative Data Summary
The following tables summarize the in vitro efficacy of ARV-771 and Gal-ARV-771 in various

cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-771
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Compound Cell Line
Cancer
Type

DC50 (nM) IC50 (nM)
Reference(s
)

ARV-771 22Rv1

Castration-

Resistant

Prostate

Cancer

< 5 < 1 [8]

ARV-771 VCaP

Castration-

Resistant

Prostate

Cancer

< 5 - [8]

ARV-771 LnCaP95

Castration-

Resistant

Prostate

Cancer

< 5 - [8]

ARV-771 HepG2
Hepatocellula

r Carcinoma
- ~250 (at 72h) [5]

ARV-771 Hep3B
Hepatocellula

r Carcinoma
- ~250 (at 72h) [5]

ARV-771
A549 (non-

senescent)
Lung Cancer - 3,290 [6]

ARV-771
A549

(senescent)
Lung Cancer - 640 [6]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Activity of Gal-ARV-771 and ARV-771
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Compoun
d

Cell Line Condition
DC50
(nM)

IC50 (nM)

Senolytic
Index
(IC50
non-
senescen
t / IC50
senescen
t)

Referenc
e

Gal-ARV-

771
A549

Non-

senescent
- 3,290 5.14 [6]

Gal-ARV-

771
A549 Senescent 18.3 640 [6]

ARV-771 A549
Non-

senescent
- 640 1.0 [6]

ARV-771 A549 Senescent - 640 [6]

Table 3: In Vivo Efficacy of ARV-771
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Animal
Model

Cancer
Type

Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(TGI) /
Regression

Reference

22Rv1

Xenograft

(Nu/Nu mice)

Castration-

Resistant

Prostate

Cancer

30 mg/kg

ARV-771

(s.c.)

Daily
Tumor

Regression
[1]

VCaP

Xenograft

(SCID mice)

Castration-

Resistant

Prostate

Cancer

ARV-771

(s.c.)
Intermittent 60% TGI [1]

HepG2

Xenograft

(Nude mice)

Hepatocellula

r Carcinoma
ARV-771 25 days

Significant

reduction in

tumor volume

and weight

[5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action

of Gal-ARV-771, its impact on key signaling pathways, and a typical experimental workflow for

its evaluation.

Mechanism of Action of Gal-ARV-771
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Caption: Mechanism of Gal-ARV-771 activation and subsequent BRD4 degradation.

Downstream Signaling Pathway of BRD4 Degradation
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Caption: Downstream effects of ARV-771-mediated BRD4 degradation.

Experimental Workflow for Evaluating Gal-ARV-771
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In Vitro Evaluation In Vivo Evaluation

1. Induce Senescence
(e.g., Etoposide treatment)
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6. Induce Tumor Senescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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